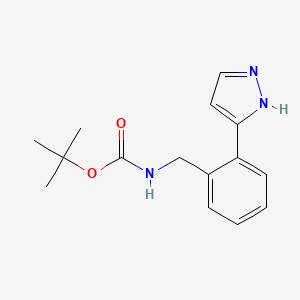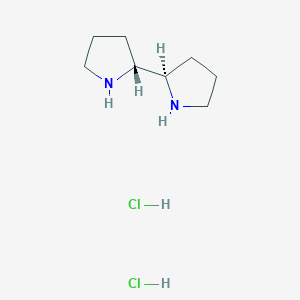
4-methoxy-6-(1-methylcyclopropyl)Pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA. The presence of a methoxy group and a methylcyclopropyl group in this compound makes it unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-bromo-pyrimidine with 1-methylcyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-6-(1-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The bromine atom in 4-methoxy-6-bromo-pyrimidine can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxy-6-(1-methylcyclopropyl)pyrimidine, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
4-methoxy-6-(1-methylcyclopropyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-methoxy-6-(1-methylcyclopropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-methoxy-6-(1-methylcyclopropyl)pyrimidine: Similar structure but with a bromine atom.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
4-methoxy-6-(1-methylcyclopropyl)pyrimidine is unique due to the presence of both a methoxy group and a methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-methoxy-6-(1-methylcyclopropyl)pyrimidine |
InChI |
InChI=1S/C9H12N2O/c1-9(3-4-9)7-5-8(12-2)11-6-10-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
ZZWUYUFQSVFNIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=CC(=NC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


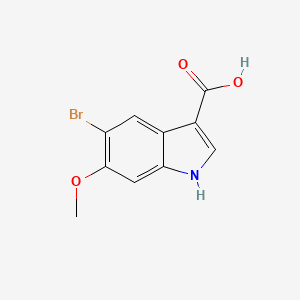
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
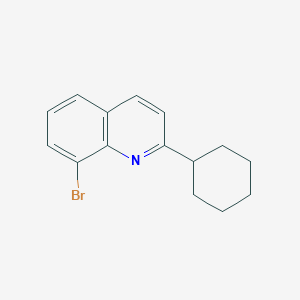
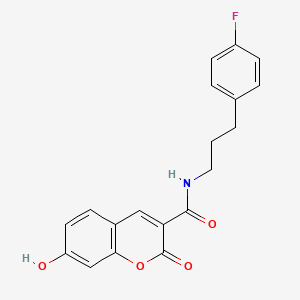
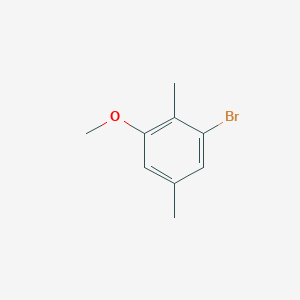
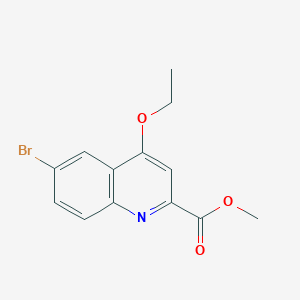
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
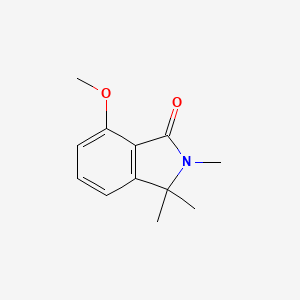

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
